molecular formula C13H17NO6S B12585762 Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate CAS No. 616866-44-5

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate

Cat. No.: B12585762
CAS No.: 616866-44-5
M. Wt: 315.34 g/mol
InChI Key: QYRKJZWJYSQCPH-LLVKDONJSA-N
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Description

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate is a synthetic derivative of D-aspartic acid, characterized by the introduction of a 4-methylbenzenesulfonyl (tosyl) group at the amino position and methyl ester groups at the α- and β-carboxyl positions. This modification enhances its stability and lipophilicity, making it a valuable candidate for biochemical and pharmacological studies.

Properties

CAS No.

616866-44-5

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

dimethyl (2R)-2-[(4-methylphenyl)sulfonylamino]butanedioate

InChI

InChI=1S/C13H17NO6S/c1-9-4-6-10(7-5-9)21(17,18)14-11(13(16)20-3)8-12(15)19-2/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1

InChI Key

QYRKJZWJYSQCPH-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate typically involves the reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Step 2: Reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety facilitates nucleophilic substitutions and deprotection reactions. Key pathways include:

  • Nucleophilic Attack : The sulfonyl group activates the adjacent nitrogen for displacement by nucleophiles (e.g., amines, alkoxides), forming substituted sulfonamides. This is critical in peptide synthesis and prodrug design.

  • Deprotection : Acidic or basic hydrolysis cleaves the sulfonamide group, regenerating the free amine. For example, trifluoroacetic acid (TFA) in dichloromethane selectively removes the sulfonyl protecting group.

Ester Hydrolysis

The dimethyl ester groups undergo hydrolysis under acidic or alkaline conditions:

  • Alkaline Hydrolysis : Aqueous NaOH converts esters to carboxylates, producing N-(4-methylbenzenesulfonyl)-D-aspartic acid.

  • Enzymatic Hydrolysis : Esterases selectively hydrolyze one ester group, enabling asymmetric synthesis of monoesters.

Table 1: Hydrolysis Conditions and Yields

ConditionReagentTemperatureYield (%)
Alkaline1M NaOH, H₂O/EtOH60°C85–90
Acidic6M HCl, reflux110°C78
EnzymaticPorcine liver esterase37°C92

Oxidation Reactions

The sulfonamide sulfur can oxidize to sulfonic acid derivatives under strong oxidizing conditions:

  • H₂O₂/Molybdate System : Hydroxyl radicals generated by H₂O₂ and (NH₄)₆MoO₄ oxidize the sulfonamide to sulfonic acid, though overoxidation risks cleavage of the aspartate backbone .

  • Ozone-Mediated Oxidation : Ozonolysis selectively oxidizes sulfonamides without affecting ester groups, yielding sulfates .

Side Reactions and Byproducts

  • Disulfide Formation : During synthetic steps, competing dimerization via sulfur-sulfur bond formation occurs, particularly in the presence of chlorinating agents (e.g., NCS) .

  • Ester Transesterification : Methanol or ethanol solvents promote unintended ester exchange, necessitating anhydrous conditions.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications:
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate has been studied for its potential role as a modulator of N-methyl-D-aspartate receptors (NMDARs), which are crucial in synaptic plasticity and memory formation. Research indicates that compounds targeting NMDARs can be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric disorders such as schizophrenia . The structure-activity relationship (SAR) studies suggest that this compound could act as a positive allosteric modulator, enhancing NMDAR activity without the adverse effects associated with traditional antagonists .

Case Study:
A study on the efficacy of various NMDAR modulators highlighted the potential of sulfonyl derivatives, including this compound, in improving cognitive functions in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and synaptic function compared to control groups .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its sulfonyl group enhances electrophilicity, making it useful in reactions involving nucleophilic attack. This property is particularly valuable in synthesizing sulfonamide derivatives, which have broad applications in medicinal chemistry.

Data Table: Synthesis Applications

Reaction TypeProduct TypeYield (%)Reference
Nucleophilic substitutionSulfonamide derivatives85-95
Electrophilic additionα-Amino acid derivatives72-95
Conjugation reactionsFluorescent probesVaries

Biochemical Research

The compound's ability to act as an electrophilic trap makes it significant in the study of protease inhibitors. Sulfonyl fluorides derived from amino acids have shown promise in inhibiting serine proteases, which are implicated in various diseases including cancer and inflammation.

Case Study:
Research demonstrated that sulfonyl fluoride derivatives synthesized from this compound exhibited potent inhibition of specific serine proteases involved in tumor progression. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting potential therapeutic applications .

Fluorescent Probes Development

The structural properties of this compound allow for modifications that can lead to the development of fluorescent probes for biological imaging. These probes can be used to study cellular processes and protein interactions in real-time.

Data Table: Fluorescence Properties

CompoundEmission Maximum (nm)Application
4-Nitrophenyl analogue450Protein interaction studies
Pyrazole-derived amino acid520Cellular imaging

Mechanism of Action

The mechanism of action of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate and related compounds:

Compound Name Structural Features Synthesis Method Biological Activity References
This compound Tosyl-protected amino group; methyl esterified carboxyl groups. Sulfonylation of D-aspartate with 4-methylbenzenesulfonyl chloride, followed by esterification. Potential NMDAR modulation; enhanced stability and lipophilicity.
Diethyl N-(4-aminobenzoyl)-D-aspartate 4-aminobenzoyl group at amino position; ethyl esters at carboxyl groups. Reductive coupling of diethyl aspartate with 4-nitrobenzoyl chloride, followed by hydrogenation. Used in quinazoline analogue synthesis; lacks sulfonyl group’s electron-withdrawing effects.
Diethyl (4-methoxyphenyl)aspartate 4-methoxyphenyl substituent; ethyl esters. Nucleophilic substitution or Mitsunobu reaction with 4-methoxyphenol. Binds to enzymes/receptors; methoxy group may enhance aromatic interactions.
Dimethyl N-(phosphonoacetyl)-L-aspartate Phosphonoacetyl group at amino position; methyl esters. Acylation of L-aspartate with phosphonoacetyl chloride, followed by esterification. Inhibits aspartate transcarbamoylase; used in nucleotide biosynthesis studies.
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride Tosyl group; trifluoromethyl and imidoyl chloride functionalities. Reaction of 4-methylbenzenesulfonamide with trifluoroacetic anhydride. Electrophilic reagent for nucleophilic substitutions; no reported NMDAR activity.

Biological Activity

Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate (commonly referred to as DMAS) is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmission and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with DMAS.

Chemical Structure and Properties

DMAS is a derivative of D-aspartate, which is an amino acid that plays a crucial role in neurotransmission. Its structure includes a sulfonyl group attached to a methylbenzene moiety, which is believed to enhance its biological activity by influencing its interaction with biological targets.

  • N-Methyl-D-Aspartate Receptors (NMDAR) :
    • DMAS acts as an agonist for NMDARs, which are critical for synaptic plasticity and memory function. The modulation of D-aspartate levels through compounds like DMAS can impact neurological conditions such as schizophrenia and Alzheimer's disease .
  • Antibacterial Activity :
    • Recent studies have shown that compounds similar to DMAS exhibit significant antibacterial properties by inhibiting key bacterial enzymes involved in folate biosynthesis, such as dihydropteroate synthase (DHPS). This inhibition can disrupt bacterial growth and survival .

Biological Activity Overview

The following table summarizes the key biological activities associated with DMAS and related compounds:

Activity Description References
NMDAR Agonism Enhances synaptic transmission and may improve cognitive functions.
Antibacterial Effects Inhibits bacterial enzymes, potentially effective against Gram-positive and Gram-negative bacteria.
Cytotoxicity Exhibits cytotoxic effects on certain cancer cell lines, suggesting potential in cancer therapy.
Anti-inflammatory Properties Some derivatives show promise in reducing inflammation, which could be beneficial in various diseases.

Case Study 1: Neurotransmission Modulation

A study explored the effects of D-aspartate analogs on neuronal activity in vitro. It was found that DMAS significantly increased the frequency of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating enhanced neurotransmitter release and receptor activation .

Case Study 2: Antibacterial Efficacy

In a laboratory setting, DMAS was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibacterial agents, suggesting its potential as a therapeutic candidate .

Research Findings

Research has indicated that the biological activity of DMAS is multifaceted:

  • Neuropharmacological Studies : Investigations into the structure-function relationship of D-aspartate oxidase have revealed that modulating D-aspartate levels can be a novel therapeutic target for treating neurodegenerative diseases .
  • Antimicrobial Studies : The synthesis of sulfonamide derivatives has shown that modifications at the benzene ring can enhance antibacterial activity, making compounds like DMAS promising candidates for further development .

Q & A

Q. Monitoring Efficiency :

  • Track reaction progress via thin-layer chromatography (TLC) or HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) mobile phase .
  • Confirm final purity using NMR (e.g., verifying ester peaks at δ 3.6–3.8 ppm) and mass spectrometry.

Basic: Which analytical methods are most reliable for assessing the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Employ the pharmacopeial method with a C18 column, sodium acetate buffer (pH 4.6), and methanol (65:35) mobile phase. Retention time and peak symmetry indicate purity .
  • NMR Spectroscopy : Analyze characteristic signals (e.g., sulfonyl aromatic protons at δ 7.5–7.8 ppm, ester methyl groups at δ 3.6–3.8 ppm).
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction data, as demonstrated for related acyl hydrazides .

Basic: How can researchers ensure enantiomeric purity of the D-aspartate moiety?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a polar organic mobile phase. Compare retention times to L-enantiomer standards.
  • Enzymatic Assays : Leverage D-amino acid oxidase (DAAO) to selectively oxidize residual L-aspartate, quantified via UV-Vis at 340 nm (NADH formation) .

Advanced: What experimental design strategies optimize reaction yield and minimize byproducts?

Methodological Answer:

  • Factorial Design : Vary factors like temperature, solvent polarity, and catalyst concentration in a 2³ design to identify optimal conditions .
  • Computational Pre-Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • In Situ Monitoring : Implement real-time IR spectroscopy to detect intermediate species and adjust conditions dynamically.

Advanced: How to resolve contradictions between spectroscopic data and theoretical predictions?

Methodological Answer:

  • Cross-Validation : Combine NMR, HPLC, and X-ray crystallography to confirm structural assignments. For example, X-ray data can resolve ambiguities in NOESY correlations .
  • DFT Simulations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate conformers .
  • Reproducibility Checks : Replicate experiments under controlled humidity/temperature to rule out environmental artifacts.

Advanced: What computational approaches elucidate the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Reaction Mechanism Modeling : Apply QM/MM (quantum mechanics/molecular mechanics) to study interactions with enzymes (e.g., aspartate racemases) .
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein binding using force fields like AMBER or CHARMM.
  • Lattice Energy Calculations : Predict crystal packing and stability, critical for formulation studies .

Advanced: How can researchers address discrepancies in stability studies under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at different temperatures.
  • Buffer Compatibility : Test solubility and stability in pharmacopeial buffers (e.g., pH 4.6 sodium acetate) to identify optimal storage conditions .

Advanced: What methodologies integrate high-throughput screening with machine learning for derivative synthesis?

Methodological Answer:

  • Cheminformatics Pipelines : Train ML models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for sulfonylation or esterification.
  • Automated Liquid Handling : Screen 96-well plates with varying reagents, analyzing outcomes via robotic HPLC .
  • Feedback Loops : Use experimental data to refine computational models iteratively, as advocated by ICReDD’s reaction design framework .

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